Isobutyl 3,4-epoxybutyrate
CAS No.: 100181-71-3
Cat. No.: VC20740797
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100181-71-3 |
---|---|
Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | 2-methylpropyl 2-(oxiran-2-yl)acetate |
Standard InChI | InChI=1S/C8H14O3/c1-6(2)4-11-8(9)3-7-5-10-7/h6-7H,3-5H2,1-2H3 |
Standard InChI Key | KLQCEQLRGRMLBI-UHFFFAOYSA-N |
SMILES | CC(C)COC(=O)CC1CO1 |
Canonical SMILES | CC(C)COC(=O)CC1CO1 |
Chemical Identity and Properties
Identification and Nomenclature
Isobutyl 3,4-epoxybutyrate is formally identified through several standardized identifiers in chemical databases and regulatory documents. This information provides the foundation for understanding the compound's basic identity.
Identifier | Value | Reference |
---|---|---|
Chemical Name | Isobutyl 3,4-epoxybutyrate | |
CAS Number | 100181-71-3 | |
EC Number | 401-920-9 |
This compound is structurally related to 3,4-epoxybutyric acid (CAS No. 109462-43-3), which serves as the parent carboxylic acid from which the isobutyl ester is derived . The structural relationship provides valuable context for understanding the chemical behavior of isobutyl 3,4-epoxybutyrate.
Property | 3,4-Epoxybutyric Acid | Isobutyl 3,4-Epoxybutyrate (Inferred) |
---|---|---|
Molecular Formula | C₄H₆O₃ | C₈H₁₄O₃ |
Key Functional Groups | Epoxide, Carboxylic Acid | Epoxide, Isobutyl Ester |
Chiral Centers | C-3 | C-3 |
The compound likely exists in different stereoisomeric forms due to the chiral center at the C-3 position, which is significant for applications requiring stereochemical specificity.
Synthesis and Production
Synthetic Pathways
The synthesis of isobutyl 3,4-epoxybutyrate can be understood through documented approaches for related 3,4-epoxybutyrate derivatives. One key synthetic pathway involves the conversion of hydroxy-tosyloxy precursors to their corresponding epoxides.
Synthesis from Hydroxy-tosyloxy Precursors
A likely synthetic route for producing isobutyl 3,4-epoxybutyrate would involve:
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Preparation of isobutyl 3-hydroxy-4-(p-toluenesulfonyloxy)butyrate from the corresponding 3,4-dihydroxybutyrate
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Treatment with a suitable base to facilitate intramolecular nucleophilic substitution
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Formation of the epoxide ring with specific stereochemistry
This approach is analogous to the documented preparation of other 3,4-epoxybutyrate derivatives, where the reaction with base eliminates the tosylate group (R2S02-0-) and forms the epoxy ring at the 3,4-positions . The resulting epoxide formation typically occurs with high stereoselectivity.
Reaction Conditions
Based on related syntheses described in the literature, the epoxidation reaction for producing 3,4-epoxybutyrate derivatives typically proceeds under specific conditions that can be applied to the synthesis of isobutyl 3,4-epoxybutyrate.
The documentation indicates that suitable solvents include "water, hexane, methanol, ethanol, propanol, isopropanol, butanol, isobutanol, sec-butanol, tert.-butanol, hexanol, octanol, tetrahydrofuran, dichloromethane, chloroform, carbon tetrachloride, ethyl acetate, acetonitrile, dioxane, dimethylformamide, mixtures thereof," or in multi-phase systems . This versatility in solvent selection provides flexibility in reaction optimization.
Post-reaction processing typically involves washing with water under neutral or acidic conditions, which enhances the stability of the 3,4-epoxybutyrate product. The crude product can then be purified by conventional methods such as silica gel column chromatography or distillation under reduced pressure .
Stereochemical Considerations
An important feature of the documented synthesis approaches for 3,4-epoxybutyrate derivatives is the ability to produce specific stereoisomers. According to the literature, "either optically active substance of the (R)- and (S)-isomers can be freely produced" . This stereochemical control is particularly valuable for applications in asymmetric synthesis and pharmaceutical development.
The stereochemistry at the C-3 position can be controlled based on the starting materials and reaction conditions, allowing for the preparation of optically pure enantiomers with specific configurations. This capability significantly enhances the utility of isobutyl 3,4-epoxybutyrate as a chiral building block in stereoselective synthesis.
Classification | Description | Reference |
---|---|---|
Xi; R38 | Irritating to skin | |
R43 | May cause sensitization by skin contact | |
N; R50 | Very toxic to aquatic organisms |
These classifications highlight the potential hazards associated with isobutyl 3,4-epoxybutyrate, particularly with respect to skin irritation, allergic skin reactions, and aquatic toxicity . Such information is crucial for developing appropriate risk management strategies for handling this compound.
The skin irritation and sensitization potential indicated by the Xi; R38 and R43 classifications necessitate appropriate personal protective equipment, including gloves and protective clothing, to prevent direct skin contact. Additionally, the N; R50 classification (very toxic to aquatic organisms) highlights the need for careful containment and appropriate disposal practices to prevent environmental contamination.
Related Compounds
3,4-Epoxybutyric Acid
3,4-Epoxybutyric acid (CAS No. 109462-43-3) is structurally related to isobutyl 3,4-epoxybutyrate, differing only in the ester group. This parent acid provides valuable context for understanding the properties of its isobutyl ester derivative.
The structural similarity between 3,4-epoxybutyric acid and isobutyl 3,4-epoxybutyrate suggests that many of the chemical properties related to the epoxide functionality would be similar between these compounds, while properties related to solubility, volatility, and lipophilicity would be influenced by the presence of the isobutyl group in the ester derivative.
Property | Value (Isobutyl 3-phenylacrylate) | Reference |
---|---|---|
Boiling Point | 296.7±9.0 °C | |
Flash Point | 157.2±9.9 °C | |
LogP | 3.59 | |
Density | 1.0±0.1 g/cm³ |
Research Perspectives
Synthetic Methodology
The documented approaches to synthesizing 3,4-epoxybutyrate derivatives suggest several potential areas for further research and development:
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Optimization of synthesis routes for improved yield and stereoselectivity
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Development of catalytic methods for more efficient epoxide formation
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Investigation of greener and more sustainable approaches to reduce environmental impact
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Exploration of enzymatic methods for stereoselective synthesis
These research directions could lead to more efficient production of isobutyl 3,4-epoxybutyrate and related compounds, potentially expanding their application potential.
Applications Development
The unique combination of features in isobutyl 3,4-epoxybutyrate—the reactive epoxide group, the ester functionality, and the potential for stereochemical control—suggests several promising areas for applications research:
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Detailed investigation of reactivity patterns with various nucleophiles
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Assessment of potential in the synthesis of pharmaceutical intermediates
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Exploration of applications in polymer chemistry and materials science
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Development of novel synthetic methodologies leveraging the compound's stereochemical properties
These research directions could expand our understanding of isobutyl 3,4-epoxybutyrate's utility and lead to new applications in chemical synthesis and materials development.
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